Cas no 871979-98-5 (1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid)

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid structure
871979-98-5 structure
商品名:1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
CAS番号:871979-98-5
MF:C12H21NO5
メガワット:259.298844099045
CID:6336248
PubChem ID:58984948

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
    • SCHEMBL14371765
    • EN300-1589883
    • 871979-98-5
    • 1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
    • インチ: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-8(7-17-4)5-6-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
    • InChIKey: RCLNRTAXXAUVGD-IUCAKERBSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1[C@H](C(=O)O)CC[C@H]1COC)=O

計算された属性

  • せいみつぶんしりょう: 259.14197277g/mol
  • どういたいしつりょう: 259.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 76.1Ų

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1589883-2.5g
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
2.5g
$4117.0 2023-06-04
Enamine
EN300-1589883-0.5g
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
0.5g
$2017.0 2023-06-04
Enamine
EN300-1589883-1000mg
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
1000mg
$2101.0 2023-09-23
Enamine
EN300-1589883-250mg
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
250mg
$1933.0 2023-09-23
Enamine
EN300-1589883-0.1g
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
0.1g
$1849.0 2023-06-04
Enamine
EN300-1589883-0.25g
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
0.25g
$1933.0 2023-06-04
Enamine
EN300-1589883-2500mg
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
2500mg
$4117.0 2023-09-23
Enamine
EN300-1589883-50mg
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
50mg
$1764.0 2023-09-23
Enamine
EN300-1589883-100mg
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
100mg
$1849.0 2023-09-23
Enamine
EN300-1589883-1.0g
1-[(tert-butoxy)carbonyl]-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
871979-98-5
1g
$2101.0 2023-06-04

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid 関連文献

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acidに関する追加情報

Introduction to 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid (CAS No. 871979-98-5)

1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, identified by its CAS number 871979-98-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butoxy carbonyl (Boc) group and a methoxymethyl (MOM) protecting group on the pyrrolidine ring, make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The Boc group is a widely used protecting group in peptide synthesis and organic chemistry, providing stability under basic conditions while allowing selective deprotection under acidic conditions. This property makes 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid a useful building block for constructing more complex molecules, especially in the synthesis of peptidomimetics and other bioactive compounds. The MOM group, on the other hand, offers protection under acidic conditions but can be selectively removed under basic conditions, making it another versatile tool for synthetic chemists.

In recent years, there has been growing interest in pyrrolidine derivatives due to their role as pharmacophores in various therapeutic areas. Pyrrolidine scaffolds are found in numerous bioactive molecules, including drugs that target neurological disorders, cardiovascular diseases, and infectious diseases. The unique structural motif of 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid positions it as a key intermediate for designing novel compounds with potential therapeutic benefits.

One of the most compelling aspects of this compound is its utility in the synthesis of modified peptides and peptidomimetics. Peptides have long been recognized for their biological activity, but their susceptibility to enzymatic degradation limits their clinical applications. By incorporating non-natural amino acids or modified residues into peptide sequences, researchers can enhance stability and bioavailability. The Boc and MOM protecting groups in 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid facilitate the introduction of such modifications, enabling the creation of more robust peptide analogs.

Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery. For instance, modifications of the pyrrolidine ring have been shown to improve binding affinity and selectivity in small-molecule drug candidates. A notable example is the use of pyrrolidine-based scaffolds in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The structural flexibility of pyrrolidine allows for the optimization of key pharmacophoric elements, making it an attractive scaffold for medicinal chemists.

The MOM group in particular has been utilized in the synthesis of glycosidase inhibitors, which are important for treating metabolic disorders and viral infections. By leveraging the reactivity of this group, researchers can develop novel inhibitors that target specific enzymes involved in disease pathways. The combination of Boc and MOM protecting groups in 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid provides a versatile platform for such applications.

Advances in synthetic methodologies have further enhanced the utility of this compound. Modern techniques such as flow chemistry and automated synthesis have made it possible to produce complex molecules more efficiently. These methods allow researchers to explore a wider range of structural variations rapidly, accelerating the discovery process. The use of 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid as an intermediate fits well within these trends, enabling high-throughput screening and rapid optimization.

In addition to its synthetic applications, this compound has potential uses in material science and industrial chemistry. Pyrrolidine derivatives are known to exhibit interesting physicochemical properties, making them suitable for applications in polymers, coatings, and specialty chemicals. The presence of functional groups such as Boc and MOM allows for further derivatization, expanding the range of possible applications.

The future prospects for 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid are promising, given its versatility and utility across multiple disciplines. As research continues to uncover new biological activities and synthetic applications, this compound is likely to play an increasingly important role in pharmaceutical development and industrial chemistry. Collaborative efforts between academia and industry will be essential to fully realize its potential.

In conclusion, 1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid (CAS No. 871979-98-5) is a multifaceted compound with significant implications for drug discovery and synthetic chemistry. Its unique structural features make it a valuable intermediate for constructing complex molecules, particularly those involving peptide modifications or glycosidase inhibition. With ongoing advancements in synthetic methodologies and growing interest in pyrrolidine derivatives, this compound is poised to make substantial contributions to future research endeavors.

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